molecular formula C5H10O3S2 B14663029 2-[(Prop-2-en-1-yl)sulfanyl]ethane-1-sulfonic acid CAS No. 51778-82-6

2-[(Prop-2-en-1-yl)sulfanyl]ethane-1-sulfonic acid

Cat. No.: B14663029
CAS No.: 51778-82-6
M. Wt: 182.3 g/mol
InChI Key: CABLOOXOMNMEEX-UHFFFAOYSA-N
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Description

2-[(Prop-2-en-1-yl)sulfanyl]ethane-1-sulfonic acid is a chemical compound characterized by the presence of a prop-2-en-1-yl group attached to a sulfanyl group, which is further connected to an ethane-1-sulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Prop-2-en-1-yl)sulfanyl]ethane-1-sulfonic acid typically involves the reaction of prop-2-en-1-yl sulfide with ethane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Prop-2-en-1-yl)sulfanyl]ethane-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide or thiol group.

    Substitution: The prop-2-en-1-yl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Prop-2-en-1-yl)sulfanyl]ethane-1-sulfonic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(Prop-2-en-1-yl)sulfanyl]ethane-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-sulfonylbis[2-(prop-2-en-1-yl)phenol]
  • 2,2’- (piperazine-1,4-diyl)bis (ethanesulphonic) acid

Uniqueness

2-[(Prop-2-en-1-yl)sulfanyl]ethane-1-sulfonic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and stability, making it suitable for specialized applications in research and industry.

Properties

CAS No.

51778-82-6

Molecular Formula

C5H10O3S2

Molecular Weight

182.3 g/mol

IUPAC Name

2-prop-2-enylsulfanylethanesulfonic acid

InChI

InChI=1S/C5H10O3S2/c1-2-3-9-4-5-10(6,7)8/h2H,1,3-5H2,(H,6,7,8)

InChI Key

CABLOOXOMNMEEX-UHFFFAOYSA-N

Canonical SMILES

C=CCSCCS(=O)(=O)O

Origin of Product

United States

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